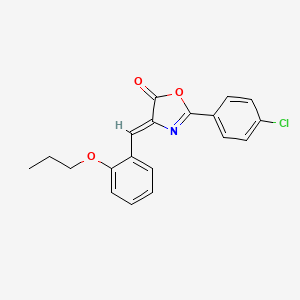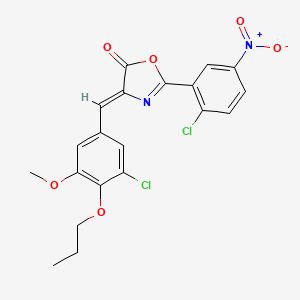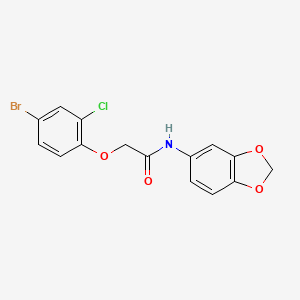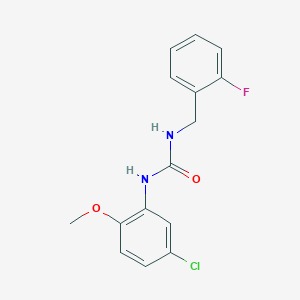
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PBOX-15, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of oxazole derivatives and has a molecular formula of C20H19ClN2O2.
Wirkmechanismus
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one works by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. TrxR is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one also has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have analgesic properties and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its specificity for TrxR, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other anticancer agents, to determine whether it can enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential use in the treatment of other diseases besides cancer.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications. It has been studied for its anticancer properties, specifically in the treatment of melanoma, breast cancer, and pancreatic cancer. 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-11-23-17-6-4-3-5-14(17)12-16-19(22)24-18(21-16)13-7-9-15(20)10-8-13/h3-10,12H,2,11H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIFAMOHZLQUNK-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-cyclopropyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757162.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757165.png)
![4-bromo-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4757172.png)
![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4757187.png)
![5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757197.png)




![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)
![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)
